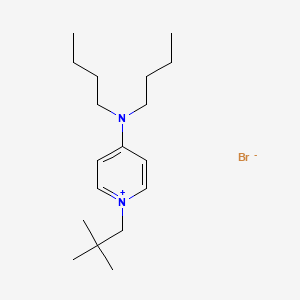
4-(Dibutylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dibutylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide is a quaternary ammonium compound. These types of compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. Quaternary ammonium compounds often exhibit antimicrobial properties and are used in disinfectants and antiseptics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibutylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide typically involves the quaternization of a pyridine derivative with an appropriate alkylating agent. The reaction conditions may include:
Solvent: Anhydrous solvents such as acetonitrile or dichloromethane.
Temperature: Room temperature to reflux conditions.
Catalysts: Sometimes, phase transfer catalysts are used to enhance the reaction rate.
Industrial Production Methods
Industrial production methods for quaternary ammonium compounds often involve large-scale batch or continuous flow processes. The choice of method depends on the desired purity and yield of the final product.
化学反応の分析
Types of Reactions
4-(Dibutylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide can undergo various chemical reactions, including:
Substitution Reactions: Nucleophilic substitution reactions where the bromide ion can be replaced by other nucleophiles.
Oxidation and Reduction: Depending on the functional groups present, the compound may undergo oxidation or reduction reactions.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions, alkoxides, or amines.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield different quaternary ammonium salts.
科学的研究の応用
Chemistry: Used as a phase transfer catalyst or in the synthesis of other complex molecules.
Biology: Investigated for its antimicrobial properties and potential use in disinfectants.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and antifungal activities.
Industry: Utilized in formulations for cleaning agents and disinfectants.
作用機序
The mechanism of action of 4-(Dibutylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide involves its interaction with microbial cell membranes. The compound can disrupt the lipid bilayer, leading to cell lysis and death. The molecular targets include membrane proteins and phospholipids.
類似化合物との比較
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium Chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.
Tetrabutylammonium Bromide: Commonly used as a phase transfer catalyst in organic synthesis.
Uniqueness
4-(Dibutylamino)-1-(2,2-dimethylpropyl)pyridin-1-ium bromide is unique due to its specific alkyl chain structure, which may confer distinct physicochemical properties and biological activities compared to other quaternary ammonium compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended
特性
CAS番号 |
95758-22-8 |
|---|---|
分子式 |
C18H33BrN2 |
分子量 |
357.4 g/mol |
IUPAC名 |
N,N-dibutyl-1-(2,2-dimethylpropyl)pyridin-1-ium-4-amine;bromide |
InChI |
InChI=1S/C18H33N2.BrH/c1-6-8-12-20(13-9-7-2)17-10-14-19(15-11-17)16-18(3,4)5;/h10-11,14-15H,6-9,12-13,16H2,1-5H3;1H/q+1;/p-1 |
InChIキー |
CTWSEEVEDWDGNB-UHFFFAOYSA-M |
正規SMILES |
CCCCN(CCCC)C1=CC=[N+](C=C1)CC(C)(C)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


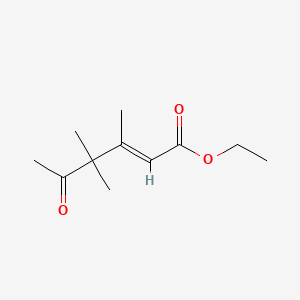
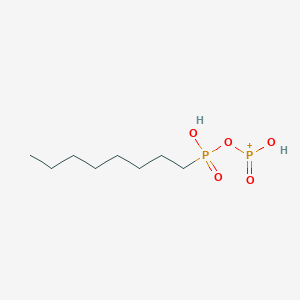
![2-[(Dimethylsulfamoyl)amino]-N-phenylbenzamide](/img/structure/B14359737.png)
![5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid](/img/structure/B14359751.png)
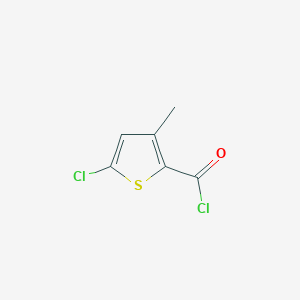
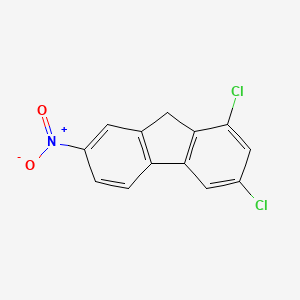

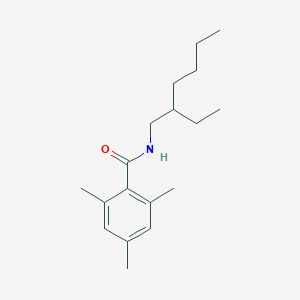
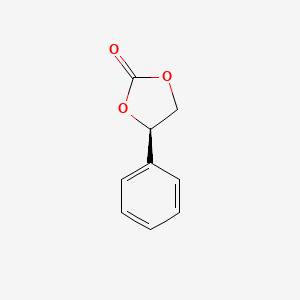
![4-Methyl-4-[3-(trimethylazaniumyl)propyl]morpholin-4-ium diiodide](/img/structure/B14359776.png)

![{[Di-tert-butyl(fluoro)silyl]methylene}bis(trimethylsilane)](/img/structure/B14359782.png)

![1,2,3,4,8,9,10,10a-Octahydropyrimido[1,2-a]azepine;benzo[a]anthracen-7-yloxyboronic acid](/img/structure/B14359792.png)
